2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
Description
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group, and a benzoic acid moiety
Properties
IUPAC Name |
2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-16-11-14(13-6-2-1-3-7-13)10-15(12-16)20-18-9-5-4-8-17(18)19(22)23/h1-9,12,14,20H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVFABTXZKQGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves the reaction of 3-oxo-5-phenylcyclohex-1-enylamine with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce production costs, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid derivatives: These compounds share a similar core structure but have different functional groups attached.
Cyclohexene derivatives: Compounds with a cyclohexene ring and various substituents.
Benzoic acid derivatives: Compounds with a benzoic acid moiety and different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 3-oxo-5-phenylcyclohex-1-enylamine with benzoic acid. The process is often catalyzed and conducted under controlled temperature and pressure to optimize yield and purity.
Chemical Structure:
- IUPAC Name: 2-[(3-Oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid
- Molecular Formula: C19H17NO3
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory activity. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Study: In Vivo Effects
A recent study evaluated the effects of this compound on a mouse model of inflammation. Mice treated with varying doses of this compound showed a dose-dependent reduction in paw swelling compared to the control group, suggesting significant anti-inflammatory efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways, particularly those involved in inflammatory responses and microbial defense mechanisms.
Target Pathways
Research indicates that the compound may influence the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation. By inhibiting this pathway, the compound may reduce the expression of inflammatory mediators.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. While other derivatives exhibit similar antimicrobial properties, they often lack the anti-inflammatory effects observed with this compound.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | Moderate | None |
| Compound B | High | Low |
| This compound | High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
